molecular formula C10H14O4 B14718155 4,5-Dimethoxy-phthalyl alcohol CAS No. 22943-99-3

4,5-Dimethoxy-phthalyl alcohol

Cat. No.: B14718155
CAS No.: 22943-99-3
M. Wt: 198.22 g/mol
InChI Key: FADGZQFGPHEKLU-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-phthalyl alcohol is an organic compound characterized by the presence of two methoxy groups attached to a phthalyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-phthalyl alcohol typically involves the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate is then subjected to reduction and cyclization reactions to yield the desired product . The reaction conditions are generally mild, and the process can be scaled up for industrial production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of advanced catalytic systems and continuous flow reactors can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-phthalyl alcohol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and sulfonyl chlorides are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, aldehydes, ketones, and substituted phthalyl alcohols .

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-phthalyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in photochemical reactions, the compound undergoes photoinduced conversion to nitroso derivatives, which can be studied using time-resolved UV-vis spectroscopy . The presence of methoxy groups influences the photoreactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Methylenedioxy-2-nitrobenzyl alcohol
  • 4,5-Methylenedioxy-2-nitrobenzaldehyde

Uniqueness

4,5-Dimethoxy-phthalyl alcohol is unique due to the specific positioning of methoxy groups, which significantly affects its chemical reactivity and photochemical properties. Compared to similar compounds, it exhibits distinct absorption spectra and photoreaction mechanisms .

Properties

IUPAC Name

[2-(hydroxymethyl)-4,5-dimethoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4,11-12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADGZQFGPHEKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317625
Record name NSC319477
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22943-99-3
Record name NSC319477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC319477
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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